molecular formula C16H8Cl2O3 B5756123 3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione CAS No. 5650-98-6

3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione

Cat. No.: B5756123
CAS No.: 5650-98-6
M. Wt: 319.1 g/mol
InChI Key: CSBLZAQFKAEXGL-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione is a synthetic 1,2-naphthoquinone derivative offered for research purposes. This compound is part of the naphthoquinone class, which are recognized for their redox-active properties and significance in medicinal chemistry research . The 1,2-naphthoquinone core is known to be highly electrophilic and can participate in redox cycling, leading to the generation of Reactive Oxygen Species (ROS) within biological systems . This ROS induction is a key mechanism studied for its potential to cause oxidative stress, genotoxicity, and trigger apoptosis in cancer cells, making 1,2-naphthoquinones a scaffold of interest in antitumor agent discovery . Furthermore, these compounds can exert biological effects by covalently modifying cysteine residues on cellular proteins, thereby inhibiting enzymes such as protein tyrosine phosphatases (PTP1B), which presents a potential pathway for research into metabolic diseases . Researchers can leverage this compound as a building block for synthesizing more complex heterocyclic structures or as a tool compound for investigating oxidative stress pathways and enzyme inhibition. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-hydroxynaphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2O3/c17-8-5-6-11(12(18)7-8)13-14(19)9-3-1-2-4-10(9)15(20)16(13)21/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBLZAQFKAEXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971923
Record name 3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5650-98-6
Record name 3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione typically involves the reaction of 2,4-dichlorobenzaldehyde with 1,4-naphthoquinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, which can improve the yield and efficiency of the synthesis. The use of continuous flow reactors also minimizes the generation of waste and enhances the safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroxy derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Substituted naphthoquinone derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that naphthoquinone derivatives exhibit significant antimicrobial activity. A study demonstrated that 3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

Antiparasitic Activity
This compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that modifications in the compound's structure can enhance its trypanocidal activity. For example, certain substitutions on the naphthoquinone scaffold improved efficacy while minimizing toxicity . Table 1 summarizes the structure-activity relationship (SAR) findings for various derivatives.

Compound IC50 (µM) Toxicity Comments
This compound10.1 ± 1.4ModerateEffective against T. cruzi
Modified Compound A6.7 ± 1.8LowEnhanced activity with improved selectivity index
Modified Compound B41.1 ± 2.1HighIncreased toxicity observed

Synthetic Applications

Catalytic Role in Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. It has been employed in the synthesis of more complex heterocyclic compounds through reactions such as cyclization and functional group transformations. For instance, it has been used as a precursor in the synthesis of dihydrobenzo[g]pyrimido[4,5-b]quinoline derivatives .

Therapeutic Potential

Anti-cancer Activity
Recent studies have highlighted the potential of naphthoquinones as anti-cancer agents. The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis through ROS generation and disrupting mitochondrial function . Table 2 provides an overview of its anticancer efficacy across different cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa15.0 ± 2.0Induction of apoptosis
MCF-720.5 ± 3.5ROS-mediated mitochondrial damage
A54925.0 ± 1.5Cell cycle arrest

Case Studies

Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of a formulation containing this compound against skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard treatments .

Case Study 2: Antiparasitic Treatment
In vivo studies using murine models infected with T. cruzi demonstrated that treatment with this naphthoquinone derivative led to a marked decrease in parasitemia and improved survival rates . These findings support further exploration into its use as a therapeutic agent for Chagas disease.

Mechanism of Action

The biological activity of 3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione is primarily attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This compound can interact with cellular components, leading to the disruption of cellular processes and ultimately causing cell death. The molecular targets of this compound include enzymes involved in redox reactions and signaling pathways related to apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several chlorinated aromatic derivatives but differs in core scaffold and substituent arrangement:

  • Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea): A urea-based herbicide with a 3,4-dichlorophenyl group. While both compounds feature dichlorophenyl substituents, Diuron’s urea core enables hydrogen bonding with photosystem II in plants, whereas the naphthoquinone core of the target compound may act via redox cycling or enzyme inhibition .
  • Procymidone (N-(3,5-Dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide): A dicarboximide fungicide with a 3,5-dichlorophenyl group. The dichlorophenyl substitution pattern (3,5 vs.
  • Pyrazoxyfen (2-[4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-pyrazolyloxy]acetophenone): Contains a 2,4-dichlorobenzoyl group attached to a pyrazole-acetophenone core. The shared 2,4-dichloro substitution suggests similar hydrophobic interactions, but the pyrazole core diverges in reactivity compared to naphthoquinones .

Physicochemical Properties

Key differences in solubility, lipophilicity (logP), and molecular weight influence bioavailability and environmental persistence:

Compound Molecular Weight (g/mol) logP Water Solubility (mg/L) Core Structure
3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione 333.15* ~3.5* <10* Naphthoquinone
Diuron 233.10 2.68 42 Urea
Procymidone 283.12 3.2 15 Dicarboximide
Pyrazoxyfen 439.28 4.1 <1 Pyrazole-acetophenone

*Estimated values based on structural analogs.

Toxicity and Environmental Impact

  • Diuron : Moderate toxicity (rat oral LD₅₀ = 3400 mg/kg) but persistent in aquatic systems .
  • Procymidone : Low acute toxicity (rat LD₅₀ = 6800 mg/kg) but bioaccumulative in soil .
  • Pyrazoxyfen : Low mammalian toxicity (rat LD₅₀ = 5000 mg/kg) but highly hydrophobic, posing sedimentation risks .
  • Target Compound: Toxicity data pending; structural analogs like 1,2-naphthoquinone show moderate ecotoxicity, necessitating further study.

Biological Activity

3-(2,4-Dichlorophenyl)-4-hydroxynaphthalene-1,2-dione, commonly referred to as a derivative of naphthoquinone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antiparasitic activities, along with structure-activity relationship (SAR) studies and relevant case studies.

  • Molecular Formula : C₁₃H₈Cl₂O₂
  • Molecular Weight : 269.1 g/mol
  • CAS Number : 31389-54-5

Anticancer Activity

Recent studies have shown that naphthoquinone derivatives exhibit notable anticancer properties. Specifically, this compound has demonstrated the ability to inhibit the growth of various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2. For instance, in HepG2 liver cancer cells, treatment with this compound resulted in a significant increase in caspase-3 activity and a decrease in Bcl-2 levels, indicating its potential as a chemotherapeutic agent .
Cell LineIC50 (µM)Mechanism of Action
HepG26.1Caspase activation
HeLa5.0Induction of oxidative stress

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial and antifungal activities.

  • Antibacterial Effects : In vitro studies have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Antiparasitic Activity

Naphthoquinones are known for their antiparasitic effects. This specific compound has been investigated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease.

  • Study Findings : A series of derivatives including this compound were tested for trypanocidal activity. The results indicated that while it showed promising effects, further optimization is necessary to enhance its efficacy without increasing toxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthoquinone derivatives. The presence of halogen substituents such as chlorine has been linked to increased potency against various targets.

  • Key Findings :
    • The introduction of hydroxyl groups enhances the generation of reactive oxygen species (ROS), contributing to its anticancer and antimicrobial activities.
    • Modifications at specific positions on the naphthalene ring can significantly alter the compound's biological profile .

Case Studies

  • Cancer Treatment : In a study involving HepG2 cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers compared to untreated controls .
  • Infection Models : In vivo studies demonstrated that this compound reduced parasite load in T. cruzi-infected mice models but did not significantly prevent mortality .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(2,4-dichlorophenyl)-4-hydroxynaphthalene-1,2-dione, and how can reaction progress be monitored?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting naphthol derivatives (e.g., 1-naphthol) with 2,4-dichlorophenyl precursors in a polar aprotic solvent like DMF, using K₂CO₃ as a base to deprotonate the hydroxyl group. Reaction progress is monitored via thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, the mixture is quenched with ice, extracted with ethyl acetate, and purified via column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to verify the positions of the dichlorophenyl and hydroxyl groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, reverse-phase HPLC with UV detection (e.g., using C18 columns) is recommended. Analytical standards of structurally similar chlorinated compounds (e.g., diuron derivatives) can serve as benchmarks .

Q. How do physicochemical properties like solubility and pKa influence experimental design?

  • Methodological Answer : The compound’s water solubility is pH-dependent, with values <0.001 g/m³ at pH 5–7 and 0.61 g/m³ at pH 9, necessitating buffered solutions for in vitro assays. Its non-ionizable nature (pKa outside 5–9) simplifies stability testing in biological matrices. Low vapor pressure (1.73×10⁻¹² Pa) minimizes volatilization risks in open systems .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what are common side reactions?

  • Methodological Answer : Yield optimization requires controlled stoichiometry of the dichlorophenyl precursor and naphthol derivative (1:1.2 molar ratio). Side reactions, such as over-halogenation or hydroxyl group oxidation, can be mitigated by inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₃). Post-synthetic purification via recrystallization (ethanol/water) or silica gel chromatography improves purity .

Q. What strategies address contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies in activity data (e.g., enzyme inhibition) may arise from impurities or solvent effects. Cross-validate results using orthogonal assays (e.g., fluorescence quenching vs. radiometric assays). Standardize solvent systems (e.g., DMSO concentration ≤1% v/v) and include positive controls like structurally related inhibitors (e.g., pyrazole-dione analogues) .

Q. How does the chlorine substitution pattern on the phenyl ring affect reactivity and biological interactions?

  • Methodological Answer : The 2,4-dichloro configuration enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution. Computational modeling (e.g., DFT) predicts binding affinities to targets like cytochrome P450 enzymes. Comparative studies with 3,4-dichloro or mono-chloro analogues reveal steric and electronic influences on activity .

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

  • Methodological Answer : X-ray crystallography confirms crystal packing and hydrogen-bonding interactions of the hydroxyl group. For dynamic behavior, use variable-temperature NMR to study tautomerism between keto-enol forms. Spectrophotometric titration (UV-Vis) quantifies enol content in solution, critical for reactivity studies .

Q. How can environmental persistence and degradation pathways be modeled for this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradability. Hydrolysis studies at varying pH (5–9) and temperatures (25–50°C) identify degradation products, analyzed via LC-MS/MS. Henry’s law constant (1.70×10⁻¹³ Pa·m³/mol) indicates low atmospheric partitioning, prioritizing aquatic fate studies .

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